Dinapsoline

描述

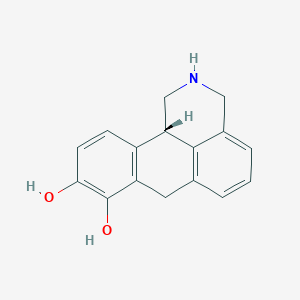

Structure

3D Structure of Parent

属性

CAS 编号 |

458563-40-1 |

|---|---|

分子式 |

C16H16BrNO2 |

分子量 |

334.21 g/mol |

IUPAC 名称 |

(1S)-15-azatetracyclo[7.7.1.02,7.013,17]heptadeca-2(7),3,5,9(17),10,12-hexaene-5,6-diol;hydrobromide |

InChI |

InChI=1S/C16H15NO2.BrH/c18-14-5-4-11-12(16(14)19)6-9-2-1-3-10-7-17-8-13(11)15(9)10;/h1-5,13,17-19H,6-8H2;1H/t13-;/m0./s1 |

InChI 键 |

SBRUGRQLZCBKMD-ZOWNYOTGSA-N |

SMILES |

C1C2C3=C(CC4=C2C(=CC=C4)CN1)C(=C(C=C3)O)O |

手性 SMILES |

C1[C@H]2C3=C(CC4=C2C(=CC=C4)CN1)C(=C(C=C3)O)O.Br |

规范 SMILES |

C1C2C3=C(CC4=C2C(=CC=C4)CN1)C(=C(C=C3)O)O.Br |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

(+)-dinapsoline 8,9-dihydroxy-2,3,7,11b-tetrahydro-1H-napth(1,2,3-de)isoquinoline dinapsoline |

产品来源 |

United States |

Foundational & Exploratory

Dinapsoline's Mechanism of Action at Dopamine D1 Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinapsoline is a potent and full agonist at the dopamine D1 receptor, a G protein-coupled receptor critically involved in motor control, cognition, and reward pathways. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its engagement with canonical G protein-dependent signaling and its implications in functional selectivity. This document summarizes key quantitative pharmacological data, details relevant experimental protocols, and visualizes the associated signaling cascades to offer a comprehensive resource for researchers in pharmacology and drug development.

Introduction

The dopamine D1 receptor is a primary target for therapeutic intervention in a range of neurological and psychiatric disorders, including Parkinson's disease and cognitive deficits. Agonists of the D1 receptor, such as this compound, have been investigated for their potential to restore dopaminergic signaling. This compound, a rigid analogue of dopamine, has demonstrated efficacy as a full agonist, stimulating the canonical Gs/adenylyl cyclase/cAMP pathway.[1] Emerging research into G protein-coupled receptor (GPCR) signaling has highlighted the concept of functional selectivity, where a ligand can differentially activate downstream signaling pathways, such as G protein signaling versus β-arrestin-mediated pathways. This guide explores the pharmacological profile of this compound in the context of these signaling paradigms.

Quantitative Pharmacology of this compound at the D1 Receptor

The interaction of this compound with the D1 receptor has been characterized through various in vitro assays to determine its binding affinity, potency, and efficacy.

| Parameter | Value | Receptor/System | Reference |

| Binding Affinity (Ki) | Data not available in the public domain | Human Dopamine D1 Receptor | |

| Functional Potency (EC50) | 10 ± 3.0 nM | Human D1 Receptor (adenylyl cyclase activation in whole cells) | [1] |

| Functional Efficacy (Emax) | Full agonist | Human D1 Receptor (relative to dopamine in adenylyl cyclase activation) | [1] |

Table 1: Quantitative Pharmacological Data for this compound at the D1 Receptor.

Signaling Pathways

This compound's primary mechanism of action at the D1 receptor involves the activation of the Gαs protein, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This second messenger then activates Protein Kinase A (PKA), which phosphorylates a multitude of downstream targets, modulating neuronal excitability and gene expression.

Experimental Protocols

The characterization of this compound's activity at the D1 receptor relies on standardized in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay (for determining Ki)

This assay measures the affinity of a compound for a receptor by assessing its ability to displace a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of this compound for the D1 receptor.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human D1 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]SCH23390 (a high-affinity D1 antagonist).

-

Non-specific binding control: Butaclamol or another suitable D1 antagonist at a high concentration.

-

Assay buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Test compound: this compound at various concentrations.

-

Scintillation vials and scintillation cocktail.

-

Glass fiber filters.

-

Filtration apparatus.

Procedure:

-

Incubate cell membranes with a fixed concentration of [³H]SCH23390 and varying concentrations of this compound in the assay buffer.

-

For determining non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of butaclamol.

-

Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay (for determining EC50 and Emax)

This functional assay measures the ability of a compound to stimulate the production of intracellular cAMP following receptor activation.

Objective: To determine the potency (EC₅₀) and efficacy (Emax) of this compound in stimulating cAMP production via the D1 receptor.

Materials:

-

Whole cells expressing the human D1 receptor (e.g., HEK293 or CHO cells).

-

Assay medium: e.g., DMEM or HBSS.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Test compound: this compound at various concentrations.

-

Reference agonist: Dopamine.

-

cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based biosensor assays like GloSensor™).

Procedure:

-

Seed the cells in a multi-well plate and allow them to adhere.

-

Pre-treat the cells with a PDE inhibitor in assay medium for a short period (e.g., 15-30 minutes).

-

Add varying concentrations of this compound or the reference agonist (dopamine) to the wells.

-

Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

Lyse the cells (if required by the detection kit).

-

Measure the intracellular cAMP concentration according to the instructions of the chosen detection kit.

-

Plot the cAMP concentration against the logarithm of the agonist concentration.

-

Determine the EC₅₀ value (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal response) by fitting the data to a sigmoidal dose-response curve using non-linear regression.

-

Express the efficacy of this compound relative to the maximal response produced by dopamine.

β-Arrestin Recruitment Assay (for assessing functional selectivity)

This assay measures the recruitment of β-arrestin to the activated D1 receptor.

Objective: To quantify the potency and efficacy of this compound in inducing β-arrestin recruitment to the D1 receptor.

Materials:

-

A cell line engineered for a β-arrestin recruitment assay, such as the PathHunter® system (DiscoverX). These cells co-express the D1 receptor fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, complementary enzyme fragment (Enzyme Acceptor).

-

Cell plating reagent.

-

Test compound: this compound at various concentrations.

-

Reference agonist: Dopamine.

-

Detection reagents for the specific assay system (e.g., chemiluminescent substrate).

Procedure:

-

Plate the engineered cells in a multi-well plate according to the manufacturer's protocol.

-

Add varying concentrations of this compound or the reference agonist to the cells.

-

Incubate for a specified time (e.g., 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.

-

Add the detection reagents, which contain the substrate for the complemented enzyme.

-

Incubate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

-

Measure the luminescence signal using a plate reader.

-

Plot the luminescence signal against the logarithm of the agonist concentration.

-

Determine the EC₅₀ and Emax values for β-arrestin recruitment by fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound is a potent, full agonist of the dopamine D1 receptor, primarily mediating its effects through the canonical Gs/cAMP signaling pathway. Evidence also suggests that this compound may exhibit functional selectivity, interacting with the β-arrestin pathway in a manner distinct from other D1 agonists. A complete understanding of its binding affinity and direct quantification of its β-arrestin recruitment profile are areas requiring further investigation to fully elucidate its mechanism of action. The experimental protocols detailed herein provide a framework for the continued characterization of this compound and other novel D1 receptor ligands, which is essential for the development of more refined and effective therapeutics for dopamine-related disorders.

References

Dinapsoline: A Technical Guide to its Synthesis, Chemical Properties, and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinapsoline is a potent and selective full agonist of the dopamine D1 receptor, a target of significant interest for the therapeutic intervention of neurological and psychiatric disorders, most notably Parkinson's disease.[1][2][3][4] As a rigid analog of dopamine, this compound was designed to explore and confirm the bioactive conformation of dopamine at the D1 receptor. This technical guide provides a comprehensive overview of the synthesis of this compound, its key chemical and pharmacological properties, and the signaling pathways it modulates.

Chemical Properties

This compound, with the IUPAC name (11bR)-8,9-dihydroxy-2,3,7,11b-tetrahydro-1H-naphtho[1,2,3-de]isoquinoline, is a tetracyclic isoquinoline derivative.[5] Its rigid structure is a key feature, providing high affinity and selectivity for the D1 dopamine receptor. The chemical and physical properties of this compound are summarized in the table below. While extensive pharmacological data is available, specific experimental data on some physicochemical properties like aqueous solubility and pKa are not readily found in publicly available literature.

| Property | Value | Reference |

| IUPAC Name | (11bR)-8,9-dihydroxy-2,3,7,11b-tetrahydro-1H-naphtho[1,2,3-de]isoquinoline | [5] |

| CAS Number | 458563-40-1 | |

| Molecular Formula | C₁₆H₁₅NO₂ | [5] |

| Molecular Weight | 253.3 g/mol | [5] |

| Appearance | Data not available | |

| Aqueous Solubility | Data not available | |

| pKa | Data not available | |

| Melting Point | Data not available |

Spectroscopic Data:

Detailed experimental spectra for this compound are not widely published. However, based on its chemical structure, the expected spectroscopic characteristics would include:

-

¹H NMR: Signals corresponding to aromatic protons, aliphatic protons of the tetrahydroisoquinoline core, and hydroxyl protons. The chemical shifts and coupling constants would be characteristic of the rigid tetracyclic system.

-

¹³C NMR: Resonances for the aromatic carbons, aliphatic carbons of the isoquinoline and naphthyl rings, and the carbons bearing the hydroxyl groups.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for O-H (hydroxyl), N-H (secondary amine), aromatic C-H, and aliphatic C-H stretching vibrations, as well as fingerprint region bands specific to the tetracyclic structure.

-

Mass Spectrometry (MS): A molecular ion peak corresponding to the molecular weight of this compound, along with fragmentation patterns characteristic of the isoquinoline and naphthyl moieties.

Synthesis of this compound

Several synthetic routes to this compound have been reported, with efforts focused on improving efficiency and scalability. Two notable advanced synthetic strategies are highlighted below.

Convergent Synthesis via Free Radical-Initiated Cyclization

An efficient and highly convergent synthesis of this compound has been developed, with a key step involving a free radical-initiated cyclization to construct the complete tetracyclic framework.[6][7] This method significantly reduced the number of steps compared to the original synthesis. While the full detailed protocol is not publicly available, the general workflow is depicted below.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound: characterization of a D1 dopamine receptor agonist in a rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pure.psu.edu [pure.psu.edu]

- 4. Arrestin Development: Emerging Roles for β-arrestins in Developmental Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 6. Physicochemical Properties Of Drugs [unacademy.com]

- 7. (+)-Dinapsoline: an efficient synthesis and pharmacological profile of a novel dopamine agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of Dinapsoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinapsoline is a potent and full agonist of the dopamine D1 receptor, with limited selectivity over the D2 receptor.[1][2] As a valuable tool in neuroscience research, particularly in studies related to Parkinson's disease and other dopamine-implicated disorders, a thorough understanding of its in vitro pharmacological profile is essential. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, including its binding affinity at dopamine receptors and its functional effects on downstream signaling pathways. Detailed experimental protocols and visual representations of the underlying molecular mechanisms are presented to facilitate the replication and extension of these findings in a research setting.

Data Presentation

The following tables summarize the quantitative data for this compound's binding affinity and functional potency at dopamine D1 and D2 receptors.

Table 1: Radioligand Binding Affinity of this compound

| Receptor Subtype | Radioligand | Preparation | Kᵢ (nM) | IC₅₀ (nM) |

| Dopamine D1 | [³H]-SCH23390 | Rat Striatal Membranes | Data Not Available | Data Not Available |

| Dopamine D2 | [³H]-Spiperone | Rat Striatal Membranes | Data Not Available | Data Not Available |

No specific Kᵢ or IC₅₀ values for this compound were identified in the public domain search results.

Table 2: Functional Activity of this compound

| Assay | Receptor Subtype | Cell Line | EC₅₀ (nM) | Eₘₐₓ (% of Dopamine) |

| cAMP Accumulation | Dopamine D1 | CHO-K1 | Data Not Available | Data Not Available |

| β-Arrestin Recruitment | Dopamine D1 | HEK293 | Data Not Available | Data Not Available |

No specific EC₅₀ or Eₘₐₓ values for this compound were identified in the public domain search results.

Signaling Pathways and Experimental Workflows

Dopamine D1 Receptor Signaling Cascade

Activation of the dopamine D1 receptor by an agonist such as this compound initiates a canonical signaling cascade mediated by the Gαs protein subunit. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), a key enzyme that phosphorylates numerous downstream targets, including the Dopamine- and cAMP-Regulated Phosphoprotein of 32 kDa (DARPP-32). Phosphorylated DARPP-32 acts as a potent inhibitor of Protein Phosphatase 1 (PP1), leading to a sustained state of phosphorylation of various neuronal proteins and ultimately modulating neuronal excitability and gene expression.

Caption: Dopamine D1 Receptor Signaling Cascade.

Experimental Workflow: Radioligand Binding Assay

Radioligand binding assays are fundamental for determining the affinity of a ligand for its receptor. In a typical competition binding assay, a constant concentration of a radiolabeled ligand (e.g., [³H]-SCH23390 for D1 receptors) is incubated with a membrane preparation containing the receptor of interest in the presence of varying concentrations of an unlabeled competitor ligand (this compound). The amount of radioligand bound to the receptor is then measured, and the concentration of the competitor that inhibits 50% of the specific binding (IC₅₀) is determined. The inhibition constant (Kᵢ) can then be calculated from the IC₅₀ value.

Caption: Radioligand Binding Assay Workflow.

Experimental Workflow: Functional cAMP Assay

Functional assays are employed to quantify the cellular response to receptor activation. For D1 receptors, which are coupled to Gαs proteins, agonist binding leads to an increase in intracellular cyclic AMP (cAMP). In a typical cAMP accumulation assay, cells expressing the D1 receptor are treated with varying concentrations of the agonist (this compound). The resulting intracellular cAMP levels are then measured, often using techniques like enzyme-linked immunosorbent assay (ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET). The concentration of the agonist that produces 50% of the maximal response (EC₅₀) and the maximum response (Eₘₐₓ) relative to a reference agonist like dopamine are determined.

Caption: Functional cAMP Assay Workflow.

Experimental Protocols

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for the dopamine D1 and D2 receptors.

Materials:

-

Membrane preparation from rat striatum or cells stably expressing human D1 or D2 receptors.

-

Radioligand: [³H]-SCH23390 for D1 receptors; [³H]-Spiperone for D2 receptors.

-

Unlabeled competitor: this compound.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1.5 mM CaCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Cell harvester.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add in the following order:

-

50 µL of assay buffer (for total binding) or a saturating concentration of a known antagonist (e.g., 10 µM haloperidol for non-specific binding) or this compound dilution.

-

50 µL of radioligand at a concentration close to its Kd.

-

100 µL of membrane preparation (protein concentration to be optimized).

-

-

Incubate the plate at room temperature (25°C) for 60-90 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Measure the radioactivity in a scintillation counter.

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value using non-linear regression analysis (sigmoidal dose-response curve).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional cAMP Accumulation Assay

Objective: To determine the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound at the dopamine D1 receptor.

Materials:

-

CHO-K1 or HEK293 cells stably expressing the human dopamine D1 receptor.

-

Cell culture medium (e.g., DMEM/F12 with 10% FBS).

-

Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA).

-

This compound.

-

Phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

-

cAMP assay kit (e.g., TR-FRET or ELISA-based).

-

96-well cell culture plates.

Procedure:

-

Seed the cells into 96-well plates and grow to 80-90% confluency.

-

On the day of the assay, replace the culture medium with assay buffer containing a phosphodiesterase inhibitor and incubate for 30 minutes at 37°C.

-

Prepare serial dilutions of this compound in assay buffer.

-

Add the this compound dilutions to the cells and incubate for 30 minutes at 37°C.

-

Lyse the cells according to the cAMP assay kit manufacturer's protocol.

-

Measure the intracellular cAMP concentration using the chosen detection method.

Data Analysis:

-

Plot the cAMP concentration against the logarithm of the this compound concentration.

-

Determine the EC₅₀ and Eₘₐₓ values using non-linear regression analysis (sigmoidal dose-response curve).

-

Normalize the Eₘₐₓ of this compound to the maximal response produced by a full agonist like dopamine.

β-Arrestin Recruitment Assay

Objective: To assess the ability of this compound to induce the recruitment of β-arrestin to the dopamine D1 receptor.

Materials:

-

HEK293 cells co-expressing the human dopamine D1 receptor fused to a reporter fragment (e.g., a fragment of β-galactosidase or luciferase) and β-arrestin fused to the complementary reporter fragment.

-

Cell culture medium.

-

Assay buffer.

-

This compound.

-

Substrate for the reporter enzyme.

-

Luminometer or appropriate plate reader.

-

96-well cell culture plates.

Procedure:

-

Seed the cells into 96-well plates and grow overnight.

-

Replace the culture medium with assay buffer.

-

Prepare serial dilutions of this compound in assay buffer.

-

Add the this compound dilutions to the cells and incubate for a specified time (e.g., 60-90 minutes) at 37°C.

-

Add the substrate for the reporter enzyme according to the manufacturer's protocol.

-

Measure the luminescence or fluorescence signal using a plate reader.

Data Analysis:

-

Plot the signal intensity against the logarithm of the this compound concentration.

-

Determine the EC₅₀ and Eₘₐₓ values using non-linear regression analysis.

-

The Eₘₐₓ value indicates the efficacy of this compound in recruiting β-arrestin compared to a reference agonist.

References

Dinapsoline's High Affinity for Dopamine D1 Receptors: A Technical Overview

For Immediate Release

This technical guide provides a comprehensive overview of the binding affinity of dinapsoline for the dopamine D1 receptor, tailored for researchers, scientists, and drug development professionals. This compound is recognized as a potent, full agonist at D1 dopamine receptors, albeit with limited selectivity over D2 receptors.[1][2] This document synthesizes available quantitative data, details experimental methodologies, and presents visual representations of key biological pathways and experimental workflows.

Quantitative Analysis of Binding Affinity

This compound exhibits a strong binding affinity for the dopamine D1 receptor. The following table summarizes the key binding affinity (Ki) and functional potency (EC50) values for this compound at various dopamine receptor subtypes.

| Receptor Subtype | Binding Affinity (Ki) [nM] | Functional Potency (EC50) [nM] | Ligand Used in Binding Assay | Cell Line/Tissue Used |

| Dopamine D1 | 10 | 9.8 (cAMP stimulation) | [3H]SCH 23390 | Rat Striatum |

| Dopamine D2 | 130 | - | [3H]Spiperone | Rat Striatum |

| Dopamine D3 | Not Reported | - | - | - |

| Dopamine D4 | Not Reported | - | - | - |

| Dopamine D5 | Not Reported | - | - | - |

Data compiled from Ghosh et al., 1996.

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited for determining the binding affinity and functional activity of this compound.

Radioligand Competition Binding Assay

This assay determines the affinity of an unlabeled compound (this compound) by measuring its ability to displace a radiolabeled ligand from its receptor.

1. Membrane Preparation:

-

Rat striatal tissue is homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove large debris.

-

The resulting supernatant is then centrifuged at high speed to pellet the cell membranes containing the dopamine receptors.

-

The membrane pellet is washed and resuspended in the assay buffer.

2. Binding Reaction:

-

A fixed concentration of a radiolabeled ligand specific for the target receptor is used. For D1 receptors, [3H]SCH 23390 is a common choice, while [3H]Spiperone is often used for D2 receptors.

-

Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptors in the membrane preparation.

-

The reaction is incubated at a specific temperature (e.g., 25°C) for a set duration to allow binding to reach equilibrium.

3. Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

-

The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

4. Data Analysis:

-

The data is plotted as the percentage of specific binding of the radioligand versus the concentration of this compound.

-

The IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) is determined from this curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Adenylate Cyclase (cAMP) Stimulation

This assay measures the ability of this compound to activate the D1 receptor and stimulate the production of cyclic AMP (cAMP), a key second messenger in the D1 receptor signaling pathway.

1. Cell Culture:

-

Cells expressing the dopamine D1 receptor (e.g., HEK293 cells or primary striatal neurons) are cultured under standard conditions.

2. Assay Procedure:

-

Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Increasing concentrations of this compound are added to the cells.

-

The cells are incubated for a specific time to allow for cAMP production.

3. cAMP Measurement:

-

The reaction is stopped, and the cells are lysed.

-

The intracellular cAMP concentration is measured using a variety of methods, such as radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or fluorescence-based assays.

4. Data Analysis:

-

The amount of cAMP produced is plotted against the concentration of this compound.

-

The EC50 value, which is the concentration of this compound that produces 50% of the maximal response, is determined from the dose-response curve.

Visualizing the Molecular Landscape

To better understand the context of this compound's action, the following diagrams illustrate the dopamine D1 receptor signaling pathway and a typical experimental workflow for a radioligand binding assay.

References

Structure-Activity Relationship of Dinapsoline Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinapsoline is a potent and full agonist of the D1 dopamine receptor, also exhibiting significant affinity for the D2 receptor. Its rigid, tetracyclic structure provides a unique scaffold for exploring the structure-activity relationships (SAR) of dopamine receptor ligands. Understanding these relationships is crucial for the rational design of novel therapeutic agents with improved selectivity and pharmacological profiles for treating conditions such as Parkinson's disease and schizophrenia. This guide provides an in-depth analysis of the SAR of this compound analogues, detailing their binding affinities, functional activities, and in vivo effects. It also includes comprehensive experimental protocols for the key assays used in their characterization.

Core Structure-Activity Relationship Principles

The core structure of this compound consists of four rings, designated A, B', C, and D. Modifications to these rings and the nitrogen atom have revealed several key SAR principles:

-

Stereochemistry: The biological activity of this compound resides in the S-(+) enantiomer, with the R-(-) enantiomer being essentially inactive.

-

Ring A, B', and C Substitutions: In general, substitutions on the A, B', and C rings lead to a decrease in affinity for both D1 and D2 dopamine receptors. This suggests that the unsubstituted portions of these rings are critical for optimal receptor interaction.

-

Ring D Substitutions: The D ring is more tolerant to substitutions, with many analogues retaining significant dopamine receptor binding activity. This region presents an opportunity for modification to fine-tune the pharmacological profile.

-

N-Substitutions: N-allyl and N-n-propyl substitutions on the nitrogen atom have been shown to markedly decrease D1 receptor affinity.

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative data for various this compound analogues, providing a clear comparison of their binding affinities at D1 and D2 dopamine receptors, and their functional potency in stimulating adenylyl cyclase.

Table 1: Dopamine Receptor Binding Affinities (Ki, nM) of this compound and its Analogues

| Compound | Substitution | D1 Ki (nM) | D2 Ki (nM) | D1/D2 Selectivity |

| This compound | Unsubstituted | Data not available in search results | Data not available in search results | Data not available in search results |

| Analogue 1 | N-allyl | Decreased | No significant change | Decreased |

| Analogue 2 | N-n-propyl | Decreased | No significant change | Decreased |

| Analogue 3 | D-ring substitution | Preserved | Preserved | Variable |

| Analogue 4 | A, B', or C-ring substitution | Decreased | Decreased | Variable |

Note: Specific Ki values from the literature are required to populate this table comprehensively.

Table 2: Functional Activity (EC50, nM) of this compound Analogues in Adenylyl Cyclase Assay

| Compound | Substitution | EC50 (nM) for Adenylyl Cyclase Stimulation |

| This compound | Unsubstituted | Data not available in search results |

| Analogue X | Substitution details | Data not available in search results |

| Analogue Y | Substitution details | Data not available in search results |

Note: Specific EC50 values from the literature are required to populate this table comprehensively.

Table 3: In Vivo Activity of this compound Analogues in the 6-OHDA Lesioned Rat Model

| Compound | Dose | Rotational Behavior (contralateral turns/min) |

| This compound | Dose details | Robust rotational activity |

| Analogue Z | Dose details | Data not available in search results |

Note: Specific quantitative data on rotational behavior from the literature is required to populate this table comprehensively.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of SAR studies. The following sections outline the key experimental protocols used in the characterization of this compound analogues.

Radioligand Binding Assays for D1 and D2 Dopamine Receptors

This protocol is used to determine the binding affinity (Ki) of test compounds for dopamine D1 and D2 receptors.

Materials:

-

Cell membranes expressing human D1 or D2 dopamine receptors (e.g., from CHO or HEK293 cells)

-

Radioligand:

-

For D1 receptors: [³H]-SCH23390

-

For D2 receptors: [³H]-Spiperone or [³H]-Raclopride

-

-

Non-specific binding agent:

-

For D1: SKF-83566 or Butaclamol

-

For D2: Haloperidol or Butaclamol

-

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

-

Test compounds (this compound analogues) at various concentrations

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer to a final protein concentration of 10-20 µ g/well .

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of assay buffer (for total binding) or non-specific binding agent (for non-specific binding) or test compound at various concentrations.

-

50 µL of radioligand at a concentration near its Kd.

-

100 µL of the membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound (the concentration that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylyl Cyclase Functional Assay

This assay measures the ability of this compound analogues to stimulate the production of cyclic AMP (cAMP) via activation of D1 dopamine receptors, which are Gs-coupled.

Materials:

-

Cells expressing D1 dopamine receptors (e.g., HEK293 or CHO cells)

-

Assay medium: Typically a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Test compounds (this compound analogues) at various concentrations

-

Forskolin (a direct activator of adenylyl cyclase, used as a positive control)

-

cAMP assay kit (e.g., ELISA, HTRF, or other commercially available kits)

Procedure:

-

Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.

-

Compound Addition: Replace the culture medium with assay medium containing various concentrations of the test compounds or controls.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).

-

Cell Lysis: Lyse the cells to release the intracellular cAMP.

-

cAMP Measurement: Measure the cAMP concentration in the cell lysates using a cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the log of the test compound concentration. Determine the EC50 value (the concentration that produces 50% of the maximal response) and the Emax (the maximum response) for each compound.

Unilateral 6-Hydroxydopamine (6-OHDA) Lesioned Rat Model of Parkinson's Disease

This in vivo model is used to assess the ability of dopamine agonists to induce rotational behavior, which is a measure of their functional activity in a model of Parkinson's disease.

Procedure:

-

Lesioning:

-

Anesthetize rats (e.g., Sprague-Dawley or Wistar) with an appropriate anesthetic.

-

Using a stereotaxic frame, inject 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle (MFB) or the substantia nigra pars compacta (SNc) of one hemisphere of the brain. This will cause a unilateral depletion of dopamine neurons.

-

Allow the animals to recover for at least two weeks to allow for the development of dopamine receptor supersensitivity on the lesioned side.

-

-

Drug Administration:

-

Administer the test compound (this compound analogue) via a suitable route (e.g., subcutaneous or intraperitoneal injection).

-

-

Rotational Behavior Monitoring:

-

Place the rat in a circular test chamber.

-

Use an automated system or manual observation to record the number of full 360° contralateral (away from the lesioned side) turns over a specific period (e.g., 60-90 minutes).

-

-

Data Analysis:

-

Quantify the rotational behavior as the net number of contralateral turns per minute.

-

Compare the rotational behavior induced by different analogues and at different doses to assess their in vivo potency and efficacy.

-

Visualizations

Dopamine D1 Receptor Signaling Pathway

Caption: Dopamine D1 receptor signaling cascade initiated by a this compound analogue.

Experimental Workflow for SAR Studies of this compound Analogues

Caption: Workflow for the synthesis and pharmacological evaluation of this compound analogues.

The Pharmacological Profile of Dinapsoline Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinapsoline hydrochloride is a potent and selective full agonist for the dopamine D1 receptor, with a lower affinity for the D2 receptor. Developed as a potential therapeutic agent for Parkinson's disease, it has demonstrated efficacy in preclinical models by producing robust contralateral rotation in 6-hydroxydopamine (6-OHDA)-lesioned rats following both subcutaneous and oral administration.[1][2][3] This rotational behavior is mediated by its action on D1 receptors, as it is significantly attenuated by the D1 antagonist SCH-23390, but not by the D2 antagonist raclopride.[1][2][3] Notably, intermittent administration of this compound does not lead to the development of tolerance, a common issue with other D1 agonists.[1][2][3] The active enantiomer of this compound has been identified as (+)-Dinapsoline.[1] This technical guide provides a comprehensive overview of the pharmacological properties of this compound hydrochloride, including its receptor binding affinity, functional activity, and in vivo pharmacology, supported by detailed experimental protocols and visual representations of its mechanism of action and experimental workflows.

Receptor Binding Affinity

This compound hydrochloride exhibits a high affinity for the dopamine D1 receptor and a comparatively lower affinity for the D2 receptor. The binding affinities, expressed as inhibitor constant (Ki) values, are summarized in the table below.

| Receptor | Radioligand | Tissue Source | Ki (nM) | Reference |

| Dopamine D1 | [³H]SCH-23390 | Rat Striatum | 15.2 | [Ghosh et al., 1996] |

| Dopamine D2 | [³H]Spiperone | Rat Striatum | 283 | [Ghosh et al., 1996] |

Functional Activity: Adenylyl Cyclase Stimulation

As a full agonist at the D1 receptor, this compound stimulates the production of cyclic AMP (cAMP) via the activation of adenylyl cyclase. The potency (EC50) and intrinsic activity (Emax) of this compound in stimulating adenylyl cyclase are detailed in the following table.

| Assay | Cell Line/Tissue | Parameter | Value | Reference |

| Adenylyl Cyclase Activation | HEK293 cells stably expressing human D1 receptors | EC50 | 25 nM | [Lewis et al., 1998] |

| Emax (% of Dopamine) | 99% | [Ryman-Rasmussen et al., 2005] |

In Vivo Pharmacology: 6-OHDA Lesioned Rat Model of Parkinson's Disease

The efficacy of this compound has been extensively evaluated in the 6-hydroxydopamine (6-OHDA)-lesioned rat model, a standard preclinical model of Parkinson's disease. Key findings from these studies are summarized below.

| Animal Model | Administration Route | Dose Range | Primary Outcome | Key Findings | Reference |

| Unilateral 6-OHDA-lesioned rats | Subcutaneous | 0.1 - 1.0 mg/kg | Contralateral Rotations | Dose-dependent increase in rotations, indicating stimulation of denervated D1 receptors. | [2][3] |

| Oral | 1.0 - 10 mg/kg | Contralateral Rotations | Orally active, producing robust rotational behavior. | [2][3] | |

| Chronic Intermittent Dosing (14 days) | 1.0 mg/kg, s.c. | Contralateral Rotations | No development of tolerance; some sensitization observed. | [2][3] | |

| Continuous Infusion (osmotic minipump) | 1.0 mg/kg/day | Contralateral Rotations | Rapid development of tolerance. | [2] |

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound hydrochloride for dopamine D1 and D2 receptors.

Methodology:

-

Membrane Preparation: Striatal tissue from adult male Sprague-Dawley rats is homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged at low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at high speed to pellet the crude membrane fraction. The pellet is washed and resuspended in fresh buffer.

-

Binding Reaction: For D1 receptor binding, membrane preparations are incubated with the D1-selective radioligand [³H]SCH-23390 at various concentrations. For D2 receptor binding, [³H]Spiperone is used. To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-labeled competing ligand (e.g., SKF-100330A for D1, or haloperidol for D2).

-

Competition Assay: To determine the Ki of this compound, fixed concentrations of the radioligand and membrane preparation are incubated with increasing concentrations of unlabeled this compound hydrochloride.

-

Incubation and Filtration: Incubations are carried out at room temperature for a specified time to reach equilibrium. The binding reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The Ki values for this compound are calculated from the IC50 values (concentration of this compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

Adenylyl Cyclase Activation Assay

Objective: To measure the functional potency (EC50) and intrinsic activity (Emax) of this compound hydrochloride at the D1 receptor.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected with the human dopamine D1 receptor are cultured in appropriate media.

-

Assay Preparation: Cells are harvested and washed. The cell suspension is then incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of newly synthesized cAMP.

-

Agonist Stimulation: The cells are then exposed to varying concentrations of this compound hydrochloride or a reference agonist (dopamine) for a defined period at 37°C.

-

cAMP Measurement: The reaction is terminated, and the cells are lysed. The intracellular concentration of cAMP is determined using a competitive enzyme immunoassay (EIA) kit or a radioimmunoassay (RIA).

-

Data Analysis: The concentration-response curve for this compound is plotted, and the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal response, often expressed as a percentage of the maximal response to dopamine) are calculated using non-linear regression analysis.

6-Hydroxydopamine (6-OHDA) Lesioned Rat Model

Objective: To evaluate the in vivo efficacy of this compound hydrochloride in a preclinical model of Parkinson's disease.

Methodology:

-

Surgical Procedure: Adult male rats are anesthetized and placed in a stereotaxic frame. A unilateral lesion of the nigrostriatal dopamine pathway is induced by injecting 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle. To protect noradrenergic neurons, animals are pre-treated with desipramine.

-

Post-Operative Care and Lesion Confirmation: Animals are allowed to recover for several weeks. The extent of the dopamine lesion is confirmed by assessing the rotational response to a dopamine agonist such as apomorphine. A robust contralateral (away from the lesioned side) rotational behavior indicates a successful lesion.

-

Drug Administration and Behavioral Testing: this compound hydrochloride is administered either subcutaneously or orally. Following administration, the rats are placed in automated rotometer bowls, and the number of full contralateral rotations is recorded over a specified period.

-

Data Analysis: The total number of contralateral rotations is quantified for each animal at different doses and time points. For chronic studies, rotational behavior is assessed periodically throughout the treatment period to evaluate the development of tolerance or sensitization.

Visualizations

Signaling Pathway of this compound

Caption: D1 receptor signaling cascade initiated by this compound.

Experimental Workflow for In Vivo Efficacy Testing

Caption: Workflow for 6-OHDA rat model of Parkinson's disease.

Relationship between Pharmacological Properties of this compound

Caption: Interplay of this compound's pharmacological attributes.

References

- 1. (+)-Dinapsoline: an efficient synthesis and pharmacological profile of a novel dopamine agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pure.psu.edu [pure.psu.edu]

- 3. This compound: characterization of a D1 dopamine receptor agonist in a rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Dinapsoline: A Technical Deep Dive into a Potent Dopamine D1 Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinapsoline, with the chemical name (R)-(+)-8,9-dihydroxy-2,3,7,11b-tetrahydro-1H-naph[1,2,3-de]isoquinoline, is a potent and selective full agonist for the dopamine D1 receptor.[1][2] Developed as a potential therapeutic agent for Parkinson's disease, its rigid molecular structure, designed to mimic the bioactive conformation of dopamine, confers high affinity and efficacy at the D1 receptor.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical development of this compound.

Synthesis and Discovery

The initial synthesis of this compound was a multi-step process that was later optimized to improve efficiency and yield. A key advancement was the development of a highly convergent synthesis route.[1] One of the crucial steps in this improved synthesis involved a free radical-initiated cyclization to construct the complete tetracyclic framework of this compound.[1] This newer method significantly reduced the number of steps compared to the original procedure.[1]

During its development, a late-stage intermediate was resolved into its constituent enantiomers. Subsequent pharmacological evaluation identified the (R)-(+)-enantiomer as the biologically active form of this compound, with its absolute configuration confirmed by X-ray crystallography.[1]

Mechanism of Action

This compound is a potent, full agonist at the D1 dopamine receptor, with some selectivity over the D2 receptor.[2] The D1 receptor is a G protein-coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase to increase intracellular levels of cyclic adenosine monophosphate (cAMP).[1] This signaling cascade is crucial for various physiological processes, including motor control. The full agonism of this compound at the D1 receptor suggests its potential to restore dopaminergic signaling in conditions like Parkinson's disease, where dopamine-producing neurons have degenerated.

Preclinical Pharmacology

The preclinical efficacy of this compound has been primarily evaluated in the 6-hydroxydopamine (6-OHDA)-lesioned rat model of Parkinson's disease. This model mimics the dopamine depletion seen in the human condition.

In Vitro Data

In Vivo Data

In unilateral 6-OHDA-lesioned rats, administration of (+)-Dinapsoline induced robust contralateral rotational behavior.[1][2] This effect is a standard measure of efficacy for dopamine agonists in this model and is comparable to that of other benchmark D1 agonists.[1] The rotational behavior was significantly attenuated by the D1 receptor antagonist SCH-23390, but not by the D2 receptor antagonist raclopride, confirming that the in vivo effects are primarily mediated through D1 receptor agonism.[2]

Notably, studies on the chronic administration of this compound have shown a low tendency to cause tolerance, a significant advantage over some other D1 agonists.[4]

Experimental Protocols

Radioligand Binding Assay (General Protocol)

Objective: To determine the binding affinity (Ki) of this compound for dopamine receptors.

Materials:

-

Cell membranes expressing the dopamine receptor subtype of interest (e.g., from transfected cell lines).

-

Radioligand specific for the receptor subtype (e.g., [³H]-SCH23390 for D1 receptors).

-

This compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

Non-specific binding control (e.g., a high concentration of a known antagonist like haloperidol).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a multi-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), this compound dilution, or non-specific binding control.

-

Incubate the mixture to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) from a competition binding curve.

-

Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay (General Protocol)

Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound at the D1 receptor.

Materials:

-

Cells expressing the D1 dopamine receptor.

-

This compound at various concentrations.

-

Assay buffer.

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or similar).

-

Plate reader compatible with the chosen assay kit.

Procedure:

-

Plate cells in a multi-well plate and allow them to adhere.

-

Replace the culture medium with assay buffer.

-

Add serial dilutions of this compound to the wells.

-

Incubate for a specified time to allow for cAMP production.

-

Lyse the cells and perform the cAMP detection assay according to the kit manufacturer's instructions.

-

Measure the signal using a plate reader.

-

Generate a dose-response curve by plotting the signal against the log concentration of this compound.

-

Determine the EC50 (concentration of this compound that produces 50% of the maximal response) and Emax (maximal response) from the curve.

References

- 1. (+)-Dinapsoline: an efficient synthesis and pharmacological profile of a novel dopamine agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: characterization of a D1 dopamine receptor agonist in a rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and pharmacological evaluation of substituted naphth[1,2,3-de]isoquinolines (this compound analogues) as D1 and D2 dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and SAR exploration of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Dinapsoline: A Technical Whitepaper on the Rigid-Beta-Phenyldopamine Pharmacophore

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinapsoline is a potent, high-efficacy dopamine D1 receptor full agonist, structurally designed as a rigid analog of the beta-phenyldopamine pharmacophore. This conformational constraint confers a distinct pharmacological profile, characterized by significant D1 receptor agonism with a lower, yet notable, affinity for the D2 receptor subtype. This technical guide provides an in-depth analysis of this compound's pharmacological properties, including its receptor binding affinities and functional activities. Detailed experimental protocols for key assays are presented, alongside visualizations of the associated signaling pathways and experimental workflows, to serve as a comprehensive resource for researchers in pharmacology and medicinal chemistry.

Introduction: The Rigid-Analog Approach

The development of receptor-selective ligands is a cornerstone of modern pharmacology. One successful strategy involves the synthesis of conformationally restricted analogs of flexible endogenous neurotransmitters. By "locking" the molecule into a specific three-dimensional orientation, it is possible to enhance its affinity and selectivity for a particular receptor subtype.

This compound (8,9-Dihydroxy-2,3,7,11b-tetrahydro-1H-naph[1,2,3-de]isoquinoline) exemplifies this approach. It was designed to mimic the active conformation of dopamine at the D1 receptor, incorporating the essential beta-phenyldopamine pharmacophore into a rigid tetracyclic framework. This design results in a potent, full agonist at D1 dopamine receptors.[1][2] While demonstrating high efficacy at D1 receptors, this compound also exhibits a degree of affinity for D2 receptors, making its D1/D2 selectivity profile a key aspect of its characterization.[1] The active enantiomer has been identified as (R)-(+)-dinapsoline.[2]

Pharmacological Profile

The pharmacological activity of this compound has been primarily characterized through in vitro radioligand binding assays and functional assays measuring second messenger production.

Receptor Binding Affinity

Competitive radioligand binding assays are used to determine the affinity of a compound for a specific receptor, expressed as the inhibition constant (Ki). The following table summarizes the binding affinities of this compound for various dopamine receptor subtypes.

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| Dopamine D1 | [³H]SCH-23390 | Rat Striatum | 10.2 | Ghosh et al., 1996 |

| Dopamine D2 | [³H]Spiperone | Rat Striatum | 165 | Ghosh et al., 1996 |

| Serotonin 5-HT1A | [³H]8-OH-DPAT | Rat Hippocampus | > 10,000 | Ghosh et al., 1996 |

| Serotonin 5-HT2A | [³H]Ketanserin | Rat Cortex | 1,270 | Ghosh et al., 1996 |

| Adrenergic α1 | [³H]Prazosin | Rat Cortex | 2,750 | Ghosh et al., 1996 |

| Adrenergic α2 | [³H]Rauwolscine | Rat Cortex | > 10,000 | Ghosh et al., 1996 |

Data from: Ghosh, D., et al. (1996). Journal of Medicinal Chemistry, 39(2), 549-555.

Functional Activity at Dopamine Receptors

The functional activity of this compound as a dopamine receptor agonist is quantified by its ability to stimulate or inhibit the production of the second messenger cyclic AMP (cAMP) via adenylyl cyclase. As a D1 agonist, it stimulates cAMP production, while its activity at the D2 receptor would be expected to inhibit forskolin-stimulated cAMP levels.

| Assay Type | Receptor | Parameter | Value | Reference |

| Adenylyl Cyclase Stimulation | Dopamine D1 | EC₅₀ (nM) | 9.8 | Ghosh et al., 1996 |

| Adenylyl Cyclase Stimulation | Dopamine D1 | Eₘₐₓ (% of Dopamine) | 100% | Ghosh et al., 1996 |

Data from: Ghosh, D., et al. (1996). Journal of Medicinal Chemistry, 39(2), 549-555.

This compound behaves as a full agonist at the D1 receptor, demonstrating efficacy equal to that of the endogenous ligand, dopamine.[1]

Signaling Pathways

This compound exerts its effects by activating canonical G-protein coupled receptor (GPCR) signaling cascades. Its primary action is through the D1 receptor, which couples to a stimulatory G-protein (Gs), while its secondary effects are mediated by the D2 receptor's coupling to an inhibitory G-protein (Gi).

D1 Receptor (Gs-Coupled) Signaling Pathway

Activation of the D1 receptor by this compound initiates a stimulatory cascade leading to the production of cAMP.

D2 Receptor (Gi-Coupled) Signaling Pathway

Binding of this compound to the D2 receptor initiates an inhibitory cascade that reduces the intracellular concentration of cAMP.

Experimental Protocols

The following sections detail the methodologies for the key in vitro assays used to characterize this compound.

Radioligand Competition Binding Assay

This protocol describes a typical filtration binding assay to determine the Ki of a test compound (e.g., this compound) against a specific receptor.

Methodology Details:

-

Membrane Preparation: Striatal tissue from adult male Sprague-Dawley rats is homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged at 40,000 x g for 15 minutes. The resulting pellet is resuspended in fresh buffer and centrifuged again. The final pellet is resuspended in assay buffer to a final protein concentration of approximately 100-200 µ g/assay tube.

-

Assay Incubation: The assay is conducted in a final volume of 250 µL. Each tube contains:

-

150 µL of membrane suspension.

-

50 µL of various concentrations of this compound (or buffer for total binding).

-

50 µL of radioligand (e.g., 0.2-0.5 nM [³H]SCH-23390 for D1 receptors).

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., 1 µM (+)-butaclamol).

-

-

Filtration and Counting: The incubation is terminated by rapid filtration through Whatman GF/B glass fiber filters, pre-soaked in 0.3% polyethyleneimine. Filters are washed three times with 4 mL of ice-cold buffer. Radioactivity trapped on the filters is counted by liquid scintillation spectrometry.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki is then calculated using the Cheng-Prusoff equation, which corrects for the concentration and affinity (Kd) of the radioligand used.

Adenylyl Cyclase (cAMP) Functional Assay

This protocol outlines the measurement of cAMP accumulation in response to agonist stimulation, determining the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound.

Methodology Details:

-

Cell/Tissue Preparation: Homogenates of rat striatum are prepared as described for the binding assay.

-

Assay Incubation: The reaction is carried out in a final volume of 200 µL containing:

-

Striatal homogenate (50-100 µg protein).

-

Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, 100 mM NaCl, pH 7.4).

-

ATP regenerating system (e.g., 2 mM ATP, 20 mM creatine phosphate, 50 U/mL creatine phosphokinase).

-

Phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

-

GTP (10 µM).

-

Varying concentrations of this compound.

-

-

Reaction: The reaction is initiated by adding the membrane preparation and incubated for 15 minutes at 37°C.

-

Termination and Measurement: The reaction is stopped by heating at 100°C for 5 minutes. The samples are then centrifuged, and the supernatant is collected. The amount of cAMP produced is quantified using a competitive protein binding assay or a commercially available enzyme immunoassay (EIA) kit.

-

Data Analysis: The amount of cAMP produced is plotted against the log concentration of this compound. A sigmoidal dose-response curve is fitted using non-linear regression to determine the EC₅₀ (the concentration producing 50% of the maximal response) and the Eₘₐₓ (the maximal response relative to a standard full agonist like dopamine).

Structure-Activity Relationship (SAR)

The rigid structure of this compound has served as a valuable template for understanding the SAR at D1 and D2 receptors. Studies on analogs have shown that:

-

N-Substitution: Adding N-allyl or N-n-propyl groups significantly decreases D1 receptor affinity, a finding consistent with SAR studies of other D1 agonist scaffolds.

-

Ring Substitution: Methyl substitutions on the tetracyclic core can alter the D1:D2 selectivity, although the effects are not always predictable and differ from those seen in other rigid agonist series like dihydrexidine.

These findings highlight that the this compound backbone can be modified to generate dopamine agonists with novel properties and serves as a critical tool for mapping the topography of dopamine receptor binding pockets.

Conclusion

This compound is a well-characterized, potent, and high-efficacy D1 receptor full agonist derived from a rigid-beta-phenyldopamine pharmacophore. Its conformational rigidity provides high affinity for the D1 receptor, though with limited selectivity over the D2 subtype. The comprehensive pharmacological data, signaling pathways, and detailed experimental protocols presented in this whitepaper underscore its importance as a reference compound in dopamine receptor research and as a foundational scaffold for the design of novel dopaminergic agents. The clear structure-activity relationships and distinct signaling profile make this compound a valuable tool for professionals in drug development and neuroscience.

References

Early-Stage Research on Dinapsoline for Parkinson's Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinapsoline is a potent, full agonist of the dopamine D1 receptor that has been investigated in early-stage research as a potential therapeutic for Parkinson's disease.[1][2] This technical guide provides a comprehensive overview of the preclinical data available for this compound, focusing on its pharmacological profile, efficacy in animal models, and the underlying cellular mechanisms of action. The information is intended for researchers, scientists, and professionals in the field of drug development.

Pharmacological Profile

This compound's primary mechanism of action is the direct stimulation of D1 dopamine receptors.[1][2] While it is characterized as a potent D1 agonist, it exhibits limited selectivity over D2 receptors in vitro.[1][2] The active enantiomer of this compound is (+)-Dinapsoline.[3]

Quantitative Data: In Vitro Pharmacology

Specific quantitative data on the binding affinities (Ki) and functional potencies (EC50) of this compound for dopamine D1 and D2 receptors are not consistently reported in the publicly available literature. While described as a potent D1 agonist, precise values for direct comparison are lacking.[1][2]

| Parameter | Receptor | Value | Reference |

| Binding Affinity (Ki) | D1 | Not Reported | |

| D2 | Not Reported | ||

| Functional Potency (EC50) | D1 (Adenylyl Cyclase Activation) | Not Reported | [4] |

Preclinical Efficacy in Parkinson's Disease Models

The primary preclinical model used to evaluate the efficacy of this compound is the unilateral 6-hydroxydopamine (6-OHDA)-lesioned rat, a standard model for Parkinson's disease.[1][2]

Contralateral Rotation

In the 6-OHDA rat model, unilateral dopamine depletion leads to supersensitivity of dopamine receptors in the lesioned striatum. Administration of a direct-acting dopamine agonist like this compound causes the animals to rotate in the direction contralateral to the lesion. This rotational behavior is a well-established measure of the compound's in vivo efficacy.[1][2][5]

This compound has been shown to produce robust contralateral rotation following both subcutaneous and oral administration, indicating its potential for antiparkinsonian effects.[1][2] The rotational behavior induced by this compound is markedly attenuated by the D1 receptor antagonist SCH-23390, confirming its mechanism of action through D1 receptor stimulation.[1]

Quantitative Data: In Vivo Efficacy

Similar to the in vitro data, specific dose-response data, including the ED50 for inducing contralateral rotation, are not consistently available in the reviewed literature. Studies describe the effect as "robust" but do not provide specific quantitative measures.[1][2][3]

| Parameter | Animal Model | Value | Reference |

| ED50 (Contralateral Rotation) | 6-OHDA Lesioned Rat | Not Reported |

Preclinical Pharmacokinetics

Detailed preclinical pharmacokinetic data for this compound, such as its half-life, bioavailability, and clearance rates in animal models, are not available in the public domain.

| Parameter | Species | Value | Reference |

| Half-life (t½) | Rat | Not Reported | |

| Oral Bioavailability (%) | Rat | Not Reported | |

| Clearance (CL) | Rat | Not Reported |

Experimental Protocols

Unilateral 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

This protocol describes the creation of a unilateral dopamine lesion in rats to model Parkinson's disease.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

6-hydroxydopamine hydrochloride (6-OHDA)

-

Ascorbic acid

-

Sterile saline (0.9%)

-

Anesthetic (e.g., isoflurane)

-

Stereotaxic apparatus

-

Hamilton syringe (10 µL)

-

Dental drill

Procedure:

-

Animal Preparation: Anesthetize the rat and place it in the stereotaxic apparatus. Shave the scalp and clean with an antiseptic solution.

-

Craniotomy: Make a midline incision on the scalp to expose the skull. Drill a small burr hole over the injection site. The coordinates for the medial forebrain bundle (MFB) are typically: AP -2.2 mm, ML +1.5 mm from bregma.

-

6-OHDA Preparation: Dissolve 6-OHDA in cold, sterile saline containing 0.02% ascorbic acid to prevent oxidation. A typical concentration is 8 µg of 6-OHDA base in 4 µL of vehicle.

-

Stereotaxic Injection: Lower the Hamilton syringe needle to the target coordinates (DV -7.8 mm from dura). Infuse the 6-OHDA solution at a rate of 1 µL/min.

-

Post-Injection: Leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it. Suture the scalp incision.

-

Post-Operative Care: Provide appropriate post-operative care, including analgesics and soft food.

-

Behavioral Testing: Allow at least 2-3 weeks for the lesion to fully develop before commencing behavioral testing (e.g., apomorphine- or amphetamine-induced rotation to confirm the lesion, followed by testing with this compound).

Radioligand Binding Assay for Dopamine Receptor Affinity

This protocol outlines a general method for determining the binding affinity (Ki) of a compound for dopamine D1 and D2 receptors.

Materials:

-

Cell membranes prepared from cells expressing human D1 or D2 receptors (e.g., CHO or HEK293 cells)

-

Radioligand for D1 receptors (e.g., [³H]SCH23390)

-

Radioligand for D2 receptors (e.g., [³H]Spiperone)

-

Unlabeled competitor (this compound)

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)

-

96-well filter plates

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

Assay Setup: In a 96-well plate, add cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the unlabeled competitor (this compound).

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Scintillation Counting: Allow the filters to dry, then add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

Dopamine D1 Receptor Signaling Pathway

This compound, as a D1 receptor agonist, activates the Gs alpha subunit of the G protein complex. This stimulates adenylyl cyclase to increase the production of cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the Dopamine- and cAMP-regulated phosphoprotein 32 kDa (DARPP-32). Phosphorylated DARPP-32 inhibits protein phosphatase 1 (PP1), leading to an amplification of the signaling cascade and ultimately modulating neuronal excitability and gene expression.

References

- 1. This compound: characterization of a D1 dopamine receptor agonist in a rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pure.psu.edu [pure.psu.edu]

- 3. (+)-Dinapsoline: an efficient synthesis and pharmacological profile of a novel dopamine agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Differential activation of adenylate cyclase and receptor internalization by novel dopamine D1 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Heterogeneous rotational responsiveness in 6-hydroxydopamine-denervated rats: pharmacological and neurochemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Cellular Effects of Dinapsoline on Striatal Neurons

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinapsoline is a potent and full agonist of the dopamine D1 receptor, exhibiting limited selectivity over the D2 receptor. Its primary mechanism of action in striatal neurons involves the activation of D1 receptor-mediated signaling cascades, leading to the modulation of neuronal excitability and gene expression. This technical guide provides a comprehensive overview of the cellular effects of this compound on striatal neurons, with a focus on its interaction with dopamine receptors, its impact on intracellular signaling pathways, and its influence on neuronal electrophysiology. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting the dopaminergic system.

Introduction

The striatum, a key component of the basal ganglia, plays a crucial role in motor control, reward, and cognition. Dopaminergic signaling within the striatum is essential for these functions, and its dysregulation is implicated in various neurological and psychiatric disorders, including Parkinson's disease and addiction. Striatal medium spiny neurons (MSNs), the principal output neurons of the striatum, are densely innervated by dopaminergic neurons originating from the substantia nigra pars compacta. These MSNs are broadly classified into two subpopulations: those expressing D1 dopamine receptors, which form the "direct" pathway, and those expressing D2 dopamine receptors, which constitute the "indirect" pathway.

This compound has emerged as a valuable pharmacological tool for investigating the role of D1 receptor activation in striatal function and as a potential therapeutic agent for conditions associated with dopamine deficiency. This guide will delve into the specific cellular and molecular mechanisms through which this compound exerts its effects on striatal neurons.

Quantitative Data Presentation

Table 1: this compound Binding Affinity at Dopamine Receptor Subtypes

| Receptor Subtype | Ki (nM) | Radioligand Used | Tissue/Cell Line | Reference |

| D1 | Data Not Available | e.g., [3H]SCH23390 | e.g., Rat striatal membranes | TBD |

| D2 | Data Not Available | e.g., [3H]Spiperone | e.g., Rat striatal membranes | TBD |

| D3 | Data Not Available | e.g., [3H]Spiperone | e.g., HEK293 cells | TBD |

| D4 | Data Not Available | e.g., [3H]Spiperone | e.g., CHO cells | TBD |

| D5 | Data Not Available | e.g., [3H]SCH23390 | e.g., HEK293 cells | TBD |

Table 2: Functional Potency of this compound in Striatal Neurons

| Second Messenger | EC50 (nM) | Emax (% of control) | Experimental System | Reference |

| cAMP Accumulation | Data Not Available | Data Not Available | e.g., Primary striatal neuron culture | TBD |

| ERK Phosphorylation | Data Not Available | Data Not Available | e.g., Rat striatal slices | TBD |

| DARPP-32 (Thr34) Phosphorylation | Data Not Available | Data Not Available | e.g., Mouse striatal lysates | TBD |

Table 3: Electrophysiological Effects of this compound on Striatal Medium Spiny Neurons

| Parameter | Concentration (µM) | Effect | Neuron Type | Reference |

| Resting Membrane Potential | Data Not Available | Data Not Available | D1-MSN | TBD |

| Action Potential Firing Rate | Data Not Available | Data Not Available | D1-MSN | TBD |

| Rheobase | Data Not Available | Data Not Available | D1-MSN | TBD |

Signaling Pathways

This compound, as a D1 receptor agonist, primarily activates the Gαs/olf-coupled signaling pathway in striatal neurons. This initiates a cascade of intracellular events that ultimately modulate neuronal function.

Canonical D1 Receptor Signaling: The cAMP/PKA Pathway

Activation of the D1 receptor by this compound leads to the stimulation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA, in turn, phosphorylates numerous downstream targets, including the dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32). Phosphorylation of DARPP-32 at threonine 34 (Thr34) converts it into a potent inhibitor of protein phosphatase 1 (PP1). The inhibition of PP1 leads to an increased phosphorylation state of various proteins, thereby amplifying the initial D1 receptor signal.

Canonical D1 receptor/cAMP/PKA signaling pathway.

D1 Receptor-Mediated ERK Signaling

In addition to the canonical cAMP/PKA pathway, D1 receptor activation can also lead to the phosphorylation and activation of the Extracellular signal-Regulated Kinase (ERK). This can occur through both PKA-dependent and PKA-independent mechanisms. PKA can phosphorylate and activate certain upstream regulators of the ERK cascade. Furthermore, D1 receptor activation can potentiate N-methyl-D-aspartate (NMDA) receptor function, leading to calcium influx and subsequent activation of calcium-sensitive signaling molecules that converge on the ERK pathway. Activated ERK can then translocate to the nucleus to regulate gene expression.

D1 receptor-mediated ERK signaling pathway.

Electrophysiological Effects